molecular formula C8H6BrClN2 B15352800 7-bromo-5-chloro-1-methyl-1H-indazole

7-bromo-5-chloro-1-methyl-1H-indazole

Cat. No.: B15352800
M. Wt: 245.50 g/mol
InChI Key: MELWJDBXYFTDAY-UHFFFAOYSA-N
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Description

7-Bromo-5-chloro-1-methyl-1H-indazole is a halogenated indazole derivative characterized by the presence of bromine and chlorine atoms on its aromatic ring system. This compound is part of the indazole family, which are nitrogen-containing heterocyclic aromatic organic compounds. Indazoles are known for their diverse biological activities and are widely used in pharmaceuticals and organic synthesis.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with commercially available indazole derivatives.

  • Halogenation: Bromination and chlorination reactions are employed to introduce bromine and chlorine atoms at the desired positions on the indazole ring. This can be achieved using reagents such as bromine (Br2) and chlorine (Cl2) in the presence of a suitable catalyst.

Industrial Production Methods: Industrial-scale production of this compound involves optimizing the above synthetic routes to achieve high yields and purity. Continuous flow reactors and large-scale batch reactors are commonly used to handle the reactions efficiently. Purification steps such as recrystallization or column chromatography are employed to obtain the final product.

Types of Reactions:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) to introduce oxygen-containing functional groups.

  • Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like sodium azide (NaN3) or sodium cyanide (NaCN) to replace halogen atoms.

Common Reagents and Conditions:

  • Oxidation: KMnO4, CrO2Cl2, acidic or basic conditions.

  • Reduction: LiAlH4, H2, palladium on carbon (Pd/C) catalyst.

  • Substitution: NaN3, NaCN, polar aprotic solvents like dimethylformamide (DMF).

Major Products Formed:

  • Oxidation: Indazole-5,7-dione derivatives.

  • Reduction: Reduced indazole derivatives.

  • Substitution: Azide or cyano derivatives of indazole.

Scientific Research Applications

7-Bromo-5-chloro-1-methyl-1H-indazole has various scientific research applications across different fields:

  • Chemistry: It serves as a versatile intermediate in the synthesis of more complex organic molecules.

  • Biology: Indazole derivatives are known for their biological activities, including antimicrobial, antiviral, and anticancer properties.

  • Medicine: This compound is used in the development of pharmaceuticals targeting various diseases.

  • Industry: It is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 7-bromo-5-chloro-1-methyl-1H-indazole exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved can vary, but they often include modulation of signaling pathways or inhibition of specific biochemical processes.

Comparison with Similar Compounds

  • 5-Bromo-7-methyl-1H-indazole: Similar structure but with a methyl group instead of a chlorine atom.

  • 7-Bromo-1H-indazole: Lacks the chlorine atom.

  • 5-Chloro-1H-indazole: Lacks the bromine atom.

Uniqueness: 7-Bromo-5-chloro-1-methyl-1H-indazole is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and biological activity compared to its analogs.

This compound's diverse applications and unique properties make it a valuable subject of study in various scientific fields. Its synthesis, reactions, and applications highlight its importance in both research and industry.

Properties

Molecular Formula

C8H6BrClN2

Molecular Weight

245.50 g/mol

IUPAC Name

7-bromo-5-chloro-1-methylindazole

InChI

InChI=1S/C8H6BrClN2/c1-12-8-5(4-11-12)2-6(10)3-7(8)9/h2-4H,1H3

InChI Key

MELWJDBXYFTDAY-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2Br)Cl)C=N1

Origin of Product

United States

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